7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine
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Description
“7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine” is a chemical compound with the molecular formula C7H5F3N4 . It has a molecular weight of 202.14 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5F3N4/c8-7(9,10)4-1-5(11)14-6(2-4)12-3-13-14/h1-3H,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Safety and Hazards
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets in a specific manner, leading to changes in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Properties
IUPAC Name |
7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-1-5(11)14-6(2-4)12-3-13-14/h1-3H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJSZIIQBXUQMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N2C1=NC=N2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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